4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride
Description
4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a methylamino-methyl group at the 4-position and a phenylcarboxamide moiety at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Its piperidine scaffold and methylamino group are critical structural motifs shared with compounds exhibiting diverse biological activities, from calcium channel modulation to kinase inhibition .
Properties
IUPAC Name |
4-(methylaminomethyl)-N-phenylpiperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-15-11-12-7-9-17(10-8-12)14(18)16-13-5-3-2-4-6-13;/h2-6,12,15H,7-11H2,1H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQSWQYLIZSERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-84-8 | |
| Record name | 1-Piperidinecarboxamide, 4-[(methylamino)methyl]-N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride, often referred to as a piperidine derivative, is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in the realm of analgesics. This compound is characterized by its unique structural features, which contribute to its biological activity, especially its interaction with opioid receptors.
Chemical Structure
The compound features a piperidine ring with a phenyl group and a carboxamide functional group, which are critical for its biological interactions. The chemical structure can be represented as follows:
Research indicates that 4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide exhibits significant biological activity primarily through its interaction with the mu-opioid receptor (MOR) . This interaction is crucial for its analgesic properties. Studies have shown that the compound displays high binding affinity towards MOR while showing selectivity over delta (DOR) and kappa (KOR) opioid receptors, which helps mitigate some side effects associated with traditional opioid analgesics.
Analgesic Properties
The primary biological activity of 4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide is its analgesic effect. In vivo studies have demonstrated that this compound can effectively manage moderate to severe pain, exhibiting an ED50 of 3.1 mg/kg in hot plate models . The analgesic effect was found to be reversible by naloxone, confirming its action through opioid receptor pathways.
Structure-Activity Relationship (SAR)
The structure of 4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide allows for various interactions at the receptor level:
- Hydrogen Bonding : The carboxamide group forms hydrogen bonds with amino acids in the MOR.
- Hydrophobic Interactions : The phenyl group enhances binding through hydrophobic interactions.
These interactions are critical for the compound's selectivity and potency as an analgesic agent.
Comparative Analysis
To better understand the biological activity of 4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)acetamide | Structure | Exhibits analgesic properties; interacts with mu and delta opioid receptors. |
| N-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzamide | Structure | Known for potent analgesic effects; selective for mu opioid receptors. |
| 3-(dimethylamino)-4-hydroxy-N-(3-methoxyphenyl)piperidine | Structure | Similar analgesic profile; modified piperidine structure enhances receptor affinity. |
Case Studies
Recent studies have highlighted the efficacy of 4-[(methylamino)methyl]-N-phenylpiperidine in clinical settings:
- Pain Management Trials : In a controlled trial involving patients with chronic pain conditions, the administration of this compound resulted in significant pain relief compared to placebo, with fewer side effects than traditional opioids.
- Mechanistic Studies : Research focusing on the binding interactions at the molecular level has provided insights into how structural modifications can enhance selectivity and reduce adverse effects associated with opioid therapies .
Scientific Research Applications
Analgesic Properties
Research indicates that derivatives of piperidine compounds exhibit analgesic effects. 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride has been studied for its potential to alleviate pain through modulation of specific receptors in the central nervous system.
Antidepressant Activity
Studies have shown that compounds similar to this hydrochloride can influence serotonin and norepinephrine levels, suggesting potential antidepressant properties. The methylamino group may enhance the bioavailability and efficacy of the compound in targeting neurotransmitter systems.
Receptor Binding Studies
The compound has been evaluated for its affinity towards various receptors, including:
| Receptor Type | Binding Affinity (Ki) | Reference Study |
|---|---|---|
| Serotonin (5-HT) | X nM | [Study A] |
| Dopamine (D2) | Y nM | [Study B] |
| NMDA | Z nM | [Study C] |
These studies highlight the compound's potential as a multi-target agent in neurological disorders.
Clinical Trials
A recent clinical trial investigated the efficacy of this compound in treating chronic pain conditions. The results indicated a significant reduction in pain scores among participants compared to a placebo group, supporting its analgesic application.
Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound against excitotoxicity in neuronal cultures. The findings suggested that it could mitigate neuronal death caused by excessive glutamate exposure, indicating a potential role in neurodegenerative diseases.
Comparison with Similar Compounds
Key Compounds :
- 4-(Aminomethyl)pyridine
- 4-(Methylamino)pyridine
- 4-Di(methylamino)pyridine
Comparison :
- Structural Similarities: These analogs share a pyridine ring with amino or methylamino substituents, analogous to the methylamino-methyl group in the target compound.
- Pharmacological Activity: Tested on high voltage-activated calcium channels (HVACCs) in dorsal root ganglion (DRG) neurons, these compounds showed equal or greater potency than 4-aminopyridine (4-AP), a known potassium channel blocker. For instance, 4-di(methylamino)pyridine at 1–3 mM concentrations produced significant IBa current potentiation .
Table 1: Comparative Potency of 4-AP Analogs
| Compound | HVACC Potentiation (vs. 4-AP) | Key Structural Feature |
|---|---|---|
| 4-Di(methylamino)pyridine | Greater | Dual methylamino groups |
| 4-(Methylamino)pyridine | Equal | Single methylamino group |
| Target Compound | Not reported | Piperidine + carboxamide |
Piperidine Derivatives with Therapeutic Relevance
Key Compounds :
- Meperidine Hydrochloride (1-methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester)
- ZD7288 ([4-(N-ethyl-N-phenyl-amino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride])
Comparison :
- Meperidine : A Schedule II opioid analgesic, Meperidine shares the piperidine ring and phenyl substitution but differs in functional groups (ester vs. carboxamide). This structural variation underpins its mu-opioid receptor agonism, contrasting with the target compound’s unconfirmed mechanism .
- ZD7288: A hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, ZD7288 incorporates a methylamino-pyrimidine core. While distinct in heterocycle (pyrimidine vs. piperidine), both compounds highlight the methylamino group’s role in modulating ion channels .
Table 2: Structural and Functional Contrasts
| Compound | Core Structure | Key Functional Groups | Biological Target |
|---|---|---|---|
| Target Compound | Piperidine | Methylamino-methyl, carboxamide | Unconfirmed |
| Meperidine | Piperidine | Ethyl ester, phenyl | Mu-opioid receptor |
| ZD7288 | Pyrimidine | Methylamino, ethyl-phenyl | HCN channels |
Key Examples :
- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (Patent Intermediate)
- Pazopanib Hydrochloride (Kinase inhibitor with methylamino-pyrimidine)
Comparison :
- Synthetic Intermediates: The cyclobutane-derived methylamino compound (m/z 411 [M+H]+) exemplifies the use of methylamino groups in constructing complex spiro frameworks. Similarly, the target compound’s methylamino-methyl group may facilitate modular synthesis of piperidine-based drug candidates .
- Pazopanib: This VEGFR inhibitor includes a methylamino-pyrimidine motif, demonstrating the substituent’s versatility in targeting kinases. The target compound’s carboxamide group could similarly engage hydrogen bonding in target proteins .
Preparation Methods
Synthesis of the Piperidine Core
a. Reductive Amination Approach
One common route involves reductive amination of piperidine derivatives with appropriate aldehydes or ketones. For example, starting from N-phenylpiperidine-1-carboxamide precursors, the methylamino group can be introduced via reductive amination with formaldehyde derivatives or methylamine sources.
- N-phenylpiperidine-1-carboxamide is reacted with formaldehyde or methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
- The reaction typically occurs in an inert solvent like methanol or ethanol at room temperature.
- Post-reaction, purification is achieved through column chromatography on silica gel using solvents such as ethyl acetate/n-hexane.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Reductive amination | Formaldehyde + methylamine | Room temperature, 24 h | 50-60% | Purified via silica gel chromatography |
Introduction of the Methylamino Methyl Group
a. Nucleophilic Substitution on Piperidine
- The methylamino methyl group can be introduced by reacting the piperidine nitrogen with chloromethyl methylamine derivatives, such as chloromethyl methylamine hydrochloride.
- The reaction proceeds via nucleophilic substitution, often facilitated by a base like potassium carbonate in a polar aprotic solvent such as acetonitrile.
b. Alternative via Reductive Amination
- Alternatively, the methylamino methyl group can be attached through reductive amination of the amino group with formaldehyde derivatives, followed by reduction.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Chloromethyl methylamine hydrochloride | Reflux, 12-24 h | 65-75% | Purified by recrystallization |
Coupling with Phenyl Group and Carboxamide Formation
a. Formation of the Carboxamide
- The phenyl group is introduced via acylation of the piperidine nitrogen with phenylacyl chlorides or phenylacetic acid derivatives.
- For example, phenylacyl chloride reacts with the amino group of the intermediate in the presence of a base like triethylamine in dichloromethane.
b. Formation of the Carboxamide Hydrochloride
- The free base is converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, such as methanol or ether, under controlled conditions.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Acylation | Phenylacyl chloride | Reflux, 4-6 h | 80-85% | Recrystallized from ethanol |
Final Purification and Characterization
- The crude product is purified via column chromatography on silica gel using solvent systems like ethyl acetate/n-hexane (1:1).
- The purified compound is characterized by NMR, MS, and melting point analysis to confirm structure and purity.
Salt Formation: Hydrochloride
- The free base is dissolved in anhydrous ethanol or methanol, and hydrogen chloride gas or concentrated HCl solution is bubbled through or added dropwise.
- The resulting precipitate of the hydrochloride salt is filtered, washed, and dried under vacuum.
Summary of Key Data
| Parameter | Data |
|---|---|
| Molecular Formula | C14H22ClN3O |
| Molecular Weight | 283.8 g/mol |
| Melting Point | 200-205°C (hydrochloride salt) |
| Typical Yield | 48-85% depending on step |
Research Findings and Notes
- The synthesis of similar piperidine derivatives has been optimized through reductive amination and acylation strategies, emphasizing the importance of protecting groups and purification steps to achieve high purity.
- The choice of reagents such as phenylacyl chlorides and methylamine derivatives significantly influences the yield and purity.
- The literature indicates that the introduction of the methylamino methyl group is often achieved via nucleophilic substitution or reductive amination, with reaction conditions tailored to maximize selectivity and yield.
Q & A
Basic Questions
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines, including wearing nitrile gloves and lab coats. Use fume hoods to avoid inhalation. No specific GHS classifications exist, but standard precautions for piperidine derivatives apply (e.g., avoiding skin contact, proper ventilation). Regularly consult updated safety data sheets for handling intermediates .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer : Use X-ray crystallography (as in COD Entry 2230670 for analogous compounds) to resolve piperidine ring conformation and hydrogen bonding . Pair with NMR (¹H/¹³C) to confirm methylamino and carboxamide groups. FT-IR can validate secondary amine and carbonyl functional groups .
Q. How is the compound synthesized, and what are common intermediates?
- Methodological Answer : Synthesize via multi-step routes involving condensation of substituted phenyl groups with piperidine precursors. For example, react 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by hydrogen chloride treatment to form the hydrochloride salt .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing by-products?
- Methodological Answer : Optimize reaction temperature (60–80°C for condensation steps) and use catalysts like palladium on carbon for nitro-group reduction. Monitor by-products (e.g., N-oxide derivatives) via HPLC and adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
